4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
Description
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)14-4-10-17(11-5-14)27-19(24)13-12-18(23)21-15-6-8-16(9-7-15)22(25)26/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,21,23) |
InChI Key |
IWCHXGFIGVYVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Reaction Conditions :
-
Catalyst : 5% Rh/C (1.5 wt% relative to substrate)
-
Acid Additive : 36% HCl (0.2 wt%)
-
Solvent : Isopropyl alcohol
-
Temperature : 60°C
-
Pressure : 1.1 MPa H₂
-
Time : 1.75 hours
Outcomes :
| Parameter | Value |
|---|---|
| Conversion | 100% |
| Cis:Trans Isomer Ratio | 89.9:10.1 |
| Yield | 93.4% |
The addition of hydrochloric acid enhances cis-selectivity by stabilizing the transition state during hydrogenation. Comparative studies demonstrate that alternative acids (e.g., H₂SO₄) or catalysts (e.g., Ru/C) reduce selectivity or conversion (Table 1).
Synthesis of 4-[(4-Nitrophenyl)Amino]-4-Oxobutanoic Acid
This intermediate is prepared via nucleophilic acyl substitution between 4-nitroaniline and succinic anhydride.
Amidation Reaction
Reaction Conditions :
-
Reactants : 4-Nitroaniline (1 eq), succinic anhydride (1.05 eq)
-
Solvent : Dichloromethane (DCM)
-
Base : Pyridine (1.1 eq)
-
Temperature : 25°C
-
Time : 12 hours
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
The reaction proceeds via activation of the anhydride, followed by amine attack to form the amide bond. Excess pyridine neutralizes HCl byproducts, preventing side reactions.
Esterification of 4-[(4-Nitrophenyl)Amino]-4-Oxobutanoic Acid with 4-Tert-Butylcyclohexanol
The final step involves coupling the carboxylic acid with 4-tert-butylcyclohexanol. Two methods are prevalent: acid chloride-mediated esterification and Steglich esterification .
Acid Chloride Method
Reaction Conditions :
-
Activation : Thionyl chloride (SOCl₂, 1.2 eq) in DCM (0°C to 25°C, 2 hours)
-
Esterification : 4-Tert-butylcyclohexanol (1.1 eq), pyridine (1.5 eq), 12 hours
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Cis:Trans Retention | 89:11 |
Steglich Esterification
Reaction Conditions :
-
Coupling Agents : DCC (1.2 eq), DMAP (0.1 eq)
-
Solvent : DCM
-
Temperature : 25°C
-
Time : 24 hours
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Cis:Trans Retention | 90:10 |
The Steglich method minimizes racemization and is preferred for sterically hindered alcohols.
Comparative Analysis of Esterification Methods
| Method | Yield (%) | Cis:Trans Ratio | Side Products |
|---|---|---|---|
| Acid Chloride | 75–80 | 89:11 | Cyclohexyl chloride |
| Steglich | 82–88 | 90:10 | Dicyclohexylurea |
Steglich esterification offers superior yield and stereochemical fidelity but requires rigorous purification to remove dicyclohexylurea byproducts.
Industrial-Scale Considerations
Catalytic Recycling
Rhodium catalysts in the hydrogenation step can be reused for up to 5 cycles with <5% loss in activity, reducing costs.
Solvent Recovery
Isopropyl alcohol and DCM are recovered via distillation, achieving >95% solvent reuse in batch processes.
Challenges and Mitigation Strategies
-
Nitro Group Stability : High temperatures (>100°C) during esterification risk nitro group reduction. Mitigated by using mild conditions (≤80°C).
-
Cis-Isomer Purity : Impure cis-4-tert-butylcyclohexanol leads to ester mixtures. Recrystallization from hexane/ethyl acetate (3:1) enriches cis-content to >99% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Research Implications
- Drug Design: The 4-nitrophenylamino group in the target compound may confer unique binding properties compared to thiazole or bromophenyl analogs .
- Material Science : Bulky esters like tert-butylcyclohexyl could stabilize polymers or coatings via steric protection .
- Synthetic Challenges : The tert-butylcyclohexyl group may necessitate advanced esterification techniques (e.g., Steglich conditions) to avoid side reactions .
Biological Activity
4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 376.45 g/mol
- CAS Number : Not specified in the provided sources.
The compound exhibits a variety of biological activities primarily due to its structural features that allow interaction with biological targets. The presence of the nitrophenyl group may enhance electron-withdrawing properties, potentially influencing binding affinity to enzymes or receptors.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism may involve apoptosis induction and inhibition of cell proliferation.
- Enzyme Inhibition : Some compounds related to this compound have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE), which are significant in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures showed IC values ranging from 9.2 μM to 34.2 μM against these enzymes, indicating moderate to high inhibitory activity .
- Anti-inflammatory Properties : Compounds with related structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This activity suggests potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | IC Value | Reference |
|---|---|---|---|
| Cytotoxicity | Compound A | 15.2 μM | |
| AChE Inhibition | Compound B | 10.4 μM | |
| BChE Inhibition | Compound C | 9.2 μM | |
| COX Inhibition | Compound D | Moderate Activity |
Case Study: Anticancer Activity
A study conducted on a series of compounds structurally similar to this compound revealed significant cytotoxic effects against MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves a multi-step approach:
Esterification : React 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid with tert-butylcyclohexanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product. Monitor reaction progress via TLC or HPLC .
Optimization : Adjust reaction temperature (40–60°C), solvent (dry dichloromethane or THF), and stoichiometry (1:1.2 molar ratio of acid to alcohol) to minimize side products like unreacted acid or dimerization .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for cyclohexyl-O-CH₂) and nitrophenyl group (aromatic protons δ ~7.5–8.5 ppm) .
- FT-IR : Verify carbonyl stretches (C=O at ~1720–1740 cm⁻¹ for ester and amide groups) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peak matching C₂₀H₂₇N₂O₅⁺ (exact mass: 399.19 g/mol) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Q. What solvents and conditions are suitable for solubilizing this compound for in vitro studies?
Answer:
- Polar aprotic solvents : DMSO or DMF (1–5 mM stock solutions) for biological assays.
- Non-polar solvents : Chloroform or ethyl acetate for chromatographic purification.
- Aqueous buffers : Use <1% DMSO in PBS (pH 7.4) for cell-based studies. Note: Solubility decreases with tert-butylcyclohexyl hydrophobicity; sonication or mild heating (≤40°C) may be required .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on the nitrophenyl group’s electron-withdrawing effects and the tert-butylcyclohexyl moiety’s steric interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Key parameters: RMSD (<2 Å), hydrogen bond retention .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
Answer:
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 μM) in triplicate. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Off-Target Screening : Employ broad-panel kinase or GPCR assays to identify non-specific interactions.
- Metabolite Analysis : Use LC-MS to check for degradation products in cell media that may alter bioactivity .
Q. How does the tert-butylcyclohexyl group influence the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : The bulky tert-butyl group reduces CYP450-mediated oxidation, enhancing half-life in hepatic microsomal assays .
- Membrane Permeability : LogP calculations (~3.5) predict moderate blood-brain barrier penetration. Confirm via PAMPA (Parallel Artificial Membrane Permeability Assay) .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding (>90% expected due to hydrophobic interactions) .
Q. What are the best practices for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours. Monitor via HPLC for degradation peaks .
- Thermal stress : Heat solid compound at 60°C for 48 hours; check for melting point shifts or discoloration .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess UV-Vis spectral changes .
Methodological Challenges and Solutions
Q. How to address low yields in the final esterification step?
Answer:
- Activation Alternatives : Replace DCC with T3P (propylphosphonic anhydride), which reduces racemization and improves yields by 15–20% .
- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate acylation .
- Solvent Switch : Use THF instead of DCM to enhance solubility of intermediates .
Q. What techniques differentiate between polymorphic forms of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
